Aldose Reductase Inhibition: 5-Methylresorcinol IC₅₀ Positioned Between Resorcinol and 4-Hexylresorcinol
In a comparative in vitro study of recombinant human aldose reductase (AR) enzyme inhibition, 5-methylresorcinol demonstrated an IC₅₀ value of 43.31 μM. This positions the compound as an intermediate-potency inhibitor within the resorcinol series, showing 1.14-fold higher potency than unsubstituted resorcinol (IC₅₀ = 49.50 μM) but 2.5-fold lower potency than 4-hexylresorcinol (IC₅₀ = 17.32 μM) under identical assay conditions [1]. The study employed spectrophotometric determination using recombinant human AR enzyme, with quercetin as the positive control.
| Evidence Dimension | Aldose reductase (AR) enzyme inhibition IC₅₀ (μM) |
|---|---|
| Target Compound Data | 43.31 μM |
| Comparator Or Baseline | Resorcinol: 49.50 μM; 4-Hexylresorcinol: 17.32 μM; 4-Ethylresorcinol: 19.25 μM; 2-Methylresorcinol: 28.87 μM; 2,5-Dimethylresorcinol: 57.75 μM |
| Quantified Difference | 1.14-fold more potent than resorcinol; 2.5-fold less potent than 4-hexylresorcinol |
| Conditions | Recombinant human aldose reductase enzyme, spectrophotometric assay, in vitro |
Why This Matters
For procurement decisions in diabetic complication research, this intermediate potency profile may offer a balanced approach where excessive AR inhibition (as with 4-hexylresorcinol) or insufficient inhibition (as with unsubstituted resorcinol) are undesirable.
- [1] Kılınç, N., et al. Resorcinol Derivatives as Novel Aldose Reductase Inhibitors: In Silico and In Vitro Evaluation. Letters in Drug Design & Discovery, 2022, 19(9), 837-846. View Source
